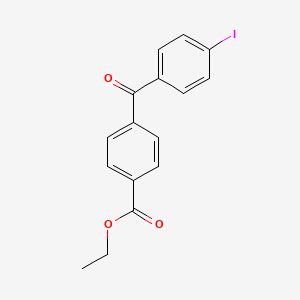

4-Ethoxycarbonyl-4'-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEWJRULBDSWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641533 | |

| Record name | Ethyl 4-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-49-4 | |

| Record name | Ethyl 4-(4-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxycarbonyl 4 Iodobenzophenone and Derivatives

Classical and Contemporary Synthesis Approaches

The formation of the benzophenone (B1666685) scaffold can be achieved through several reliable methods, each with distinct advantages regarding starting material availability, reaction conditions, and functional group tolerance.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, dating back to 1877. sapub.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sapub.orgresearchgate.net

For the synthesis of 4-Ethoxycarbonyl-4'-iodobenzophenone, two primary Friedel-Crafts routes are plausible:

Acylation of iodobenzene (B50100) with ethyl 4-(chlorocarbonyl)benzoate.

Acylation of ethyl benzoate (B1203000) with 4-iodobenzoyl chloride.

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. scribd.com The choice of route may depend on the relative reactivity and availability of the starting materials. The presence of an electron-withdrawing ester group on one ring and a deactivating but ortho-, para-directing iodine atom on the other requires careful control of reaction conditions to achieve the desired product with high regioselectivity and yield. chegg.com

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| Iodobenzene | Ethyl 4-(chlorocarbonyl)benzoate | AlCl₃ | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Direct formation of the target structure by creating the bond between the carbonyl carbon and the iodinated ring. |

| Ethyl Benzoate | 4-Iodobenzoyl Chloride | AlCl₃ | Nitrobenzene or Dichloroethane | An alternative route; the ester group deactivates the ring, potentially requiring harsher conditions. |

The Suzuki-Miyaura cross-coupling reaction is a powerful modern method for forming carbon-carbon bonds. mdpi.com It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. semanticscholar.org For ketone synthesis, this reaction has been adapted to couple acyl chlorides with arylboronic acids. mdpi.commdpi.com This approach offers high functional group tolerance and generally proceeds under milder conditions than Friedel-Crafts acylation.

A viable Suzuki-Miyaura strategy for 4-Ethoxycarbonyl-4'-iodobenzophenone would involve the coupling of (4-ethoxycarbonylphenyl)boronic acid with 4-iodobenzoyl chloride. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. researchgate.net This method is highly efficient for producing unsymmetrical biaryl ketones. mdpi.com

| Parameter | Example Reagent/Condition | Function |

|---|---|---|

| Aryl Halide | 4-Iodobenzoyl Chloride | Electrophilic partner |

| Organoboron Reagent | (4-Ethoxycarbonylphenyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, or Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction |

For applications in molecular imaging or metabolic studies, isotopically labeled analogs of 4-Ethoxycarbonyl-4'-iodobenzophenone are required. Radioiodination involves the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into the molecule. Electrophilic aromatic substitution is a common strategy for this purpose. nih.gov

Direct radioiodination of the corresponding non-iodinated precursor, 4-ethoxycarbonylbenzophenone, would likely result in poor regioselectivity. A more controlled approach involves the use of precursors containing a leaving group that can be readily displaced by radioiodine. Organometallic precursors, such as arylstannanes (e.g., 4-ethoxycarbonyl-4'-(tributylstannyl)benzophenone) or arylboronic acids, are highly effective for this transformation. The iododestannylation reaction, for instance, proceeds with high regioselectivity and yield upon treatment with a source of electrophilic radioiodine (e.g., Na*I) and a mild oxidizing agent like Iodogen or N-chlorosuccinimide. nih.gov

Strategic Utilization of Organometallic Reagents in Synthetic Pathways

Organometallic reagents are fundamental to many synthetic routes for benzophenone derivatives, serving as potent carbon nucleophiles or as key components in catalytic cycles. vbspu.ac.in

Beyond their role in Suzuki-Miyaura couplings, organoboron and organotin compounds are critical precursors for radioiodination, as detailed above. nih.gov Additionally, organolithium and organomagnesium (Grignard) reagents offer classical pathways to the benzophenone core. vbspu.ac.in For example, 4-iodophenylmagnesium bromide could be reacted with ethyl 4-(chlorocarbonyl)benzoate. However, the high reactivity of Grignard reagents can lead to side reactions with the ester functionality.

A more controlled, alternative route involves the reaction of an organolithium reagent, such as 4-iodophenyllithium (generated from 1,4-diiodobenzene (B128391) and butyllithium), with an appropriate benzaldehyde (B42025) derivative to form a diarylmethanol (benzhydrol). google.com Subsequent oxidation of the secondary alcohol, for instance using Jones reagent (CrO₃/H₂SO₄), furnishes the desired benzophenone. researchgate.netgoogle.com This two-step process can offer advantages in terms of substrate scope and control over the reaction.

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic protocol from laboratory scale to scalable production requires rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and reproducibility. researchgate.net For the synthesis of 4-Ethoxycarbonyl-4'-iodobenzophenone, key parameters for optimization include:

Catalyst Selection and Loading: In Suzuki-Miyaura couplings, minimizing the loading of the expensive palladium catalyst is crucial for economic viability. rsc.org Screening different ligands and catalyst precursors can identify more active systems that operate at lower concentrations.

Solvent and Base Choice: The choice of solvent and base can significantly impact reaction rates and yields in cross-coupling reactions. semanticscholar.org For large-scale work, factors like solvent cost, toxicity, and ease of removal become paramount.

Temperature and Reaction Time: Optimizing the temperature profile and reaction time can prevent the formation of byproducts and reduce energy consumption. Monitoring the reaction progress is essential to determine the optimal endpoint.

Reactant Stoichiometry: Fine-tuning the ratio of reactants, such as the boronic acid to the aryl halide, can maximize the conversion of the limiting reagent and simplify purification.

Workup and Isolation: Developing a streamlined workup procedure that minimizes solvent use and facilitates efficient product isolation is a key aspect of creating a scalable process. epo.org

Purification Techniques for Research-Grade Materials

Obtaining 4-Ethoxycarbonyl-4'-iodobenzophenone with high purity is essential for its use in further research and as an intermediate in complex syntheses. The purification strategy depends on the nature of the impurities generated during the synthesis.

Crystallization: As a solid compound, recrystallization is often the most effective and scalable method for purification. epo.org A suitable solvent system is one in which the benzophenone derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

Column Chromatography: For laboratory-scale purification and the removal of closely related impurities, silica (B1680970) gel column chromatography is the standard technique. A solvent system (eluent), typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the target compound from byproducts.

Washing/Trituration: A crude solid product can often be purified by washing or triturating it with a solvent in which the desired product is insoluble, but the impurities are soluble. This simple technique can effectively remove residual reagents or soluble byproducts.

The choice of method or combination of methods is determined by the required purity level and the scale of the synthesis.

Chemical Transformations and Reactivity Studies of 4 Ethoxycarbonyl 4 Iodobenzophenone

Reactivity at the Iodine Substituent

The carbon-iodine bond in 4-Ethoxycarbonyl-4'-iodobenzophenone is a key site for various chemical reactions, including nucleophilic substitutions, transition-metal-catalyzed cross-couplings, and halogen/metal exchanges.

Nucleophilic Substitution Reactions with Diverse Functional Groups

Aryl halides, such as 4-Ethoxycarbonyl-4'-iodobenzophenone, can undergo nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, the chlorine atom in 2,4-dichloroquinazoline (B46505) is readily displaced by various amines, demonstrating the susceptibility of halogenated aromatic systems to nucleophilic attack. nih.gov Similarly, the chlorine atom in 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione undergoes substitution with nucleophiles like sodium azide, amines, and thiophenol. researchgate.net These examples suggest that the iodine atom in 4-Ethoxycarbonyl-4'-iodobenzophenone could be replaced by a variety of nucleophiles, although the specific conditions would need to be optimized.

Transition-Metal-Catalyzed Cross-Coupling Chemistry Involving the Iodine Atom

The iodine substituent makes 4-Ethoxycarbonyl-4'-iodobenzophenone an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.org This reaction could be used to introduce a variety of vinylic groups at the 4'-position of the benzophenone (B1666685) core. For example, Pd(PPh₃)₄ has been used to catalyze the Mizoroki-Heck reaction of in-situ generated benzylic iodides with styrenes. researchgate.net The use of greener solvents like Cyrene with a Pd/C catalyst has also been explored for the Heck reaction of aryl iodides. rsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It provides a direct route to synthesize aryl alkynes. Studies have shown that the Pd(0)-P(tBu)₃ system can significantly increase the rate of Sonogashira cross-coupling of iodoferrocenes. rsc.org Copper-free Sonogashira couplings have also been developed. nih.gov A carbonylative version of this reaction can be used to synthesize alkynyl ketones. nih.gov

Other Cross-Coupling Reactions: The reactivity of the C-I bond also allows for other cross-coupling reactions, such as the Suzuki and Stille couplings, which would further expand the synthetic utility of this compound.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product from 4-Ethoxycarbonyl-4'-iodobenzophenone |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂ or other Pd catalysts | 4-Ethoxycarbonyl-4'-(alkenyl)benzophenone |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst and Cu(I) co-catalyst | 4-Ethoxycarbonyl-4'-(alkynyl)benzophenone |

| Suzuki Coupling | Organoboron Reagent | Pd catalyst | 4-Ethoxycarbonyl-4'-(aryl/vinyl)benzophenone |

Halogen/Metal Exchange Reactions and Subsequent Quenching

Halogen/metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly efficient for aryl iodides.

Treating 4-Ethoxycarbonyl-4'-iodobenzophenone with an organolithium reagent, such as n-butyllithium or t-butyllithium, would lead to a rapid lithium-halogen exchange, forming a highly reactive aryllithium intermediate. numberanalytics.comharvard.eduresearchgate.netprinceton.edu This intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups. For instance, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. rsc.org

Similarly, a Grignard reagent can be prepared through a magnesium-halogen exchange. wikipedia.orgethz.ch This can be achieved by reacting the aryl iodide with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.orgunp.edu.ar The resulting organomagnesium compound is a powerful nucleophile that can react with a wide range of electrophiles.

Table 2: Potential Products from Halogen/Metal Exchange and Quenching

| Reagent | Intermediate | Electrophile (E) | Product |

|---|---|---|---|

| R-Li | 4-Ethoxycarbonyl-4'-lithiobenzophenone | E⁺ | 4-Ethoxycarbonyl-4'-E-benzophenone |

Reactivity of the Carbonyl Moiety

The carbonyl group of the benzophenone core is another site for chemical modification, primarily through reduction and oxidation reactions.

Selective Reduction Pathways to Alcohol Derivatives

The ketone functionality can be selectively reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). pitt.eduvedantu.comzenodo.org The reduction of benzophenone to diphenylmethanol (B121723) using NaBH₄ is a well-established procedure. sciencemadness.org This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alcohol upon workup. vedantu.com Studies have also explored the solvent-free reduction of benzophenones with sodium borohydride. akjournals.com

Oxidative Transformations to Carboxylic Acid Analogs

While the oxidation of a ketone to a carboxylic acid is not a straightforward transformation, oxidative cleavage of the benzophenone core can lead to carboxylic acid derivatives. This often requires harsh conditions and may result in the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For instance, the oxidation of benzophenone-3 with potassium permanganate (B83412) has been shown to involve hydroxylation, direct oxidation, and cleavage of the carbon-carbon bridge bond. nih.gov Electrochemical methods can also be employed for the oxidative cleavage of C-N bonds to form ketones, suggesting the possibility of further oxidation. mdpi.comacs.org The direct oxidation of a primary alcohol, which could be formed from the ester group, to a carboxylic acid is a more common transformation. orgsyn.org The oxidation of substituted aromatic compounds to aromatic carboxylic acids can be achieved using molecular oxygen in the presence of a heavy metal catalyst.

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group in 4-ethoxycarbonyl-4'-iodobenzophenone offers a valuable handle for molecular modification. Its reactivity is characteristic of aromatic esters, allowing for a range of transformations from simple hydrolysis to the formation of various carbonyl derivatives.

Ester Hydrolysis and Transesterification Reactions

The conversion of the ethoxycarbonyl group to a carboxylic acid via hydrolysis represents a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the corresponding carboxylic acid, 4-(4-iodobenzoyl)benzoic acid. Care must be taken to control the reaction conditions to avoid potential side reactions involving the carbon-iodine bond, although this bond is generally stable under these conditions.

Transesterification, the conversion of one ester to another, can also be accomplished. This reaction is typically catalyzed by either an acid or a base and involves reacting 4-ethoxycarbonyl-4'-iodobenzophenone with a different alcohol in the presence of the catalyst. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed.

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. HCl (aq) | 4-(4-Iodobenzoyl)benzoic acid |

| Transesterification | R-OH, Acid or Base catalyst, Heat | 4-Alkoxycarbonyl-4'-iodobenzophenone |

Conversion to Other Carbonyl Derivatives (e.g., amides, aldehydes, acids)

The ethoxycarbonyl group serves as a precursor to a variety of other carbonyl functionalities, significantly expanding the synthetic utility of 4-ethoxycarbonyl-4'-iodobenzophenone.

Conversion to Amides: Amide formation can be achieved through several methods. One common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, which is then coupled with an amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct aminolysis of the ester can be performed by heating it with an amine, although this method is generally less efficient and often requires harsh conditions. A more facile approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines to form the desired amide.

Conversion to Aldehydes: The reduction of the ethoxycarbonyl group to an aldehyde requires careful selection of reagents to avoid over-reduction to the corresponding alcohol. Specialized reducing agents, such as diisobutylaluminium hydride (DIBALH), are effective for this transformation at low temperatures. The chemoselectivity of this reduction is crucial, as the benzophenone ketone group is also susceptible to reduction. However, the ester is generally more reactive towards nucleophilic reducing agents than the ketone, allowing for a degree of selective transformation under controlled conditions.

Conversion to Acids: As previously mentioned in the hydrolysis section, the most direct route to the carboxylic acid is through saponification of the ester followed by acidification. This transformation is a key step in many synthetic pathways, as the resulting carboxylic acid can participate in a wide array of subsequent reactions.

Table 2: Synthesis of Carbonyl Derivatives from the Ethoxycarbonyl Group

| Derivative | Synthetic Method | Key Reagents |

| Amide | 1. Hydrolysis to Carboxylic Acid 2. Amide Coupling | 1. NaOH, HCl 2. Amine, DCC/EDC |

| Amide | From Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine |

| Aldehyde | Partial Reduction of Ester | DIBALH, Low Temperature |

| Carboxylic Acid | Ester Hydrolysis | NaOH, HCl |

Multi-Site Functionalization Strategies for Complex Molecular Architectures

The presence of two distinct reactive sites, the carbon-iodine bond and the ethoxycarbonyl group, makes 4-ethoxycarbonyl-4'-iodobenzophenone an ideal substrate for the development of complex molecular architectures through multi-site functionalization. The differential reactivity of these two groups allows for their selective and sequential manipulation.

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4'-position of the benzophenone core. Importantly, these transformations can often be carried out under conditions that leave the ethoxycarbonyl group intact.

A powerful strategy for constructing complex molecules involves a sequential approach. For instance, a Suzuki coupling could be performed first to introduce a new aryl or heteroaryl group at the 4'-position. The resulting biaryl compound, still containing the ethoxycarbonyl group, can then undergo the transformations described in section 3.3. This allows for the synthesis of a diverse library of compounds from a single starting material.

Alternatively, the ethoxycarbonyl group can be modified first. For example, it can be hydrolyzed to the carboxylic acid, which can then be converted to an amide. The resulting amide, still bearing the iodo-substituent, can then be subjected to a palladium-catalyzed cross-coupling reaction. This orthogonal reactivity is a cornerstone of modern synthetic chemistry and highlights the value of 4-ethoxycarbonyl-4'-iodobenzophenone as a versatile synthetic intermediate.

Table 3: Sequential Functionalization Strategies

| Step 1: Reaction at C-I Bond | Step 2: Reaction at Ethoxycarbonyl Group | Resulting Structure |

| Suzuki Coupling (with R-B(OH)₂) | Hydrolysis | 4'-(R)-Benzophenone-4-carboxylic acid |

| Sonogashira Coupling (with R-C≡CH) | Amide Formation | N-Substituted-4-(4'-(R-ethynyl)benzoyl)benzamide |

| Heck Reaction (with Alkene) | Reduction to Aldehyde | 4-(4'-(Alkenyl)benzoyl)benzaldehyde |

Structure Reactivity Relationships in 4 Ethoxycarbonyl 4 Iodobenzophenone and Its Analogs

Positional Isomerism and Its Impact on Chemical Behavior

Positional isomerism in disubstituted benzophenones, such as 4-Ethoxycarbonyl-4'-iodobenzophenone, plays a critical role in determining their chemical and physical properties. The spatial arrangement of the ethoxycarbonyl and iodo substituents influences the molecule's electronic distribution, steric environment, and, consequently, its reactivity. A direct comparison with its isomer, 2-Ethoxycarbonyl-4'-iodobenzophenone, highlights these differences.

| Property | 4-Ethoxycarbonyl-4'-iodobenzophenone | 2-Ethoxycarbonyl-4'-iodobenzophenone |

|---|---|---|

| Position of Ethoxycarbonyl Group | Para (4-position) | Ortho (2-position) |

| Expected Steric Hindrance at Carbonyl | Low | High |

| Potential Impact on Reactivity | Electronic effects dominate reactivity. | Steric hindrance can significantly influence reaction pathways and rates. masterorganicchemistry.comlibretexts.org |

| Symmetry | Higher | Lower |

Electronic and Steric Influences of Substituents on Reaction Outcomes

The chemical reactivity of 4-Ethoxycarbonyl-4'-iodobenzophenone is governed by the combined electronic and steric properties of its two substituents: the ethoxycarbonyl group and the iodine atom.

The ethoxycarbonyl group is a moderately deactivating group, meaning it withdraws electron density from the aromatic ring to which it is attached. libretexts.org This electron withdrawal occurs through two mechanisms:

Inductive Effect (-I): The electronegative oxygen atoms of the ester group pull electron density away from the phenyl ring through the sigma bonds.

Resonance Effect (-R): The carbonyl group of the ester can withdraw electron density from the phenyl ring via resonance, delocalizing the pi electrons onto the carbonyl oxygen.

The iodo group , being a halogen, exhibits a dual electronic nature:

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring inductively.

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be donated to the aromatic ring through resonance. libretexts.org

In terms of steric effects , the ethoxycarbonyl group is bulkier than the iodo group. In the para position, the steric hindrance of the ethoxycarbonyl group is minimized with respect to the carbonyl bridge. The iodo group at the 4'-position also presents minimal steric hindrance to the reactive centers of the molecule. This contrasts with ortho-substituted analogs, where a bulky group can significantly impede the approach of reactants. masterorganicchemistry.com

| Substituent | Electronic Effect | Steric Hindrance |

|---|---|---|

| 4-Ethoxycarbonyl | Electron-withdrawing (-I, -R) | Moderate (minimized at para-position) |

| 4'-Iodo | Inductively withdrawing (-I), Resonance donating (+R) | Low |

Design Principles for Tailored Reactivity and Selectivity in Benzophenone (B1666685) Frameworks

The design of benzophenone derivatives with specific reactivity and selectivity hinges on the strategic placement and choice of substituents. The principles derived from understanding structure-reactivity relationships allow for the fine-tuning of these molecules for various applications. mdpi.comnih.govresearchgate.net

One key design principle is the manipulation of the electronic properties of the phenyl rings. By introducing electron-donating or electron-withdrawing groups, one can modulate the reactivity of the carbonyl group and the aromatic rings. For instance, in 4-Ethoxycarbonyl-4'-iodobenzophenone, the electron-withdrawing ethoxycarbonyl group deactivates one ring towards electrophilic attack, while the iodo-substituted ring, although also deactivated, can be a site for specific reactions like cross-coupling.

Another important principle is the use of steric hindrance to control selectivity. Placing bulky substituents at the ortho positions of the benzophenone core can direct reactions to less hindered sites or even promote specific intramolecular reactions by forcing a particular conformation. researchgate.net In the case of 4-Ethoxycarbonyl-4'-iodobenzophenone, the lack of significant steric hindrance around the carbonyl group allows for a wider range of intermolecular reactions compared to an ortho-substituted counterpart.

Furthermore, the benzophenone scaffold itself is a well-known photosensitizer. The nature and position of substituents can influence the photophysical properties of the molecule, such as the energy of its excited states and its efficiency in promoting photochemical reactions. nih.govaip.org The presence of a heavy atom like iodine in 4-Ethoxycarbonyl-4'-iodobenzophenone can enhance intersystem crossing, a key process in many photochemical applications.

By carefully selecting substituents with desired electronic and steric profiles and placing them at specific positions on the benzophenone framework, chemists can design molecules with tailored reactivity for applications ranging from polymer chemistry to the synthesis of complex organic molecules and bioactive compounds. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Ethoxycarbonyl 4 Iodobenzophenone

Quantum Chemical Calculations of Electronic Structure

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netwuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.netedu.krd A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that the molecule is more reactive. edu.krd For 4-Ethoxycarbonyl-4'-iodobenzophenone, calculations would likely show the HOMO localized on the electron-richer parts of the molecule, potentially the iodophenyl ring, while the LUMO would be distributed over the electron-deficient carbonyl and ester groups. Specific energy values from such calculations are not currently available in published literature.

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Symbol | Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution across a molecule's surface. deeporigin.comlibretexts.org It is invaluable for predicting how a molecule will interact with other charged species. deeporigin.com Different colors on an MEP map represent different values of electrostatic potential; typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). deeporigin.comresearchgate.net

For 4-Ethoxycarbonyl-4'-iodobenzophenone, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the central carbonyl group and the ethoxycarbonyl group, as these are the most electronegative atoms and are likely sites for electrophilic attack. researchgate.net Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the phenyl rings and the ethyl group. The iodine atom, due to its size and polarizability, would also present a region of interest, potentially exhibiting σ-hole characteristics (a region of positive electrostatic potential). However, a specific, calculated MEP map for this compound is not available in the literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This provides a detailed understanding of reaction pathways and kinetics that can be difficult to obtain through experimental means alone.

No computational studies detailing specific reaction mechanisms involving 4-Ethoxycarbonyl-4'-iodobenzophenone were found in the scientific literature. Such a study could, for example, model its participation in nucleophilic substitution reactions at the carbonyl carbon or cross-coupling reactions involving the carbon-iodine bond, providing insights into the transition state geometries and energy barriers for these processes.

Conformation Analysis and Conformational Dynamics

Conformation analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Benzophenone (B1666685) and its derivatives are known to be non-planar, with the two phenyl rings twisted out of the plane of the central carbonyl group to relieve steric hindrance. rsc.orgrsc.org The degree of this twist is defined by two key dihedral angles.

For 4-Ethoxycarbonyl-4'-iodobenzophenone, computational analysis would determine the preferred dihedral angles of the two rings relative to the C=O group. It would also calculate the rotational energy barriers, providing information on the molecule's flexibility at different temperatures. This analysis would be crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its interaction with a biological target. Despite the importance of this information, specific conformational studies with calculated angles and energy barriers for this compound have not been published.

Prediction of Spectroscopic Signatures and Vibrational Modes

Quantum chemical calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic frequencies, researchers can assign specific vibrational modes (stretching, bending, wagging) to the peaks observed in an experimental spectrum.

A computational prediction for 4-Ethoxycarbonyl-4'-iodobenzophenone would provide the frequencies and intensities of its characteristic vibrational modes. Key predicted peaks would include the strong C=O stretching vibration of the ketone, the C=O and C-O stretching of the ester group, various C-H and C=C stretching and bending modes of the aromatic rings, and the C-I stretching vibration at a lower frequency. This theoretical spectrum would be an invaluable tool for identifying the compound and confirming its structure experimentally. At present, such a predicted spectrum and vibrational mode analysis for 4-Ethoxycarbonyl-4'-iodobenzophenone is not available in the literature.

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| C=O Stretch (Ketone) | Benzophenone | Data not available |

| C=O Stretch (Ester) | Ethoxycarbonyl | Data not available |

| C-O Stretch (Ester) | Ethoxycarbonyl | Data not available |

| C=C Stretch (Aromatic) | Phenyl Rings | Data not available |

| C-I Stretch | Iodophenyl | Data not available |

Advanced Spectroscopic Characterization in Research on 4 Ethoxycarbonyl 4 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Ethoxycarbonyl-4'-iodobenzophenone, both ¹H and ¹³C NMR spectroscopy are crucial for a complete structural assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethoxycarbonyl group and the aromatic protons of the benzophenone (B1666685) core would be expected. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the adjacent oxygen atom. The aromatic protons would appear as a set of multiplets in the downfield region of the spectrum. The specific splitting patterns and chemical shifts of these aromatic signals are determined by the substitution pattern on the two phenyl rings.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the two aromatic rings (with those bonded to iodine and the carbonyl group being significantly shifted), and the carbons of the ethoxy group.

Table 1: Predicted ¹H NMR Data for 4-Ethoxycarbonyl-4'-iodobenzophenone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethoxy) | 1.3-1.4 | Triplet |

| -CH₂- (ethoxy) | 4.3-4.4 | Quartet |

Table 2: Predicted ¹³C NMR Data for 4-Ethoxycarbonyl-4'-iodobenzophenone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethoxy) | ~14 |

| -CH₂- (ethoxy) | ~61 |

| C-I | ~95 |

| Aromatic C-H | 128-138 |

| Aromatic C-C=O | 130-140 |

| C=O (ester) | ~165 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 4-Ethoxycarbonyl-4'-iodobenzophenone, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would display a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would likely arise from the cleavage of the ester group, the loss of the iodine atom, and the fragmentation of the benzophenone core. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Mass Spectrometry Data for 4-Ethoxycarbonyl-4'-iodobenzophenone

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 394.02 |

| [M-OCH₂CH₃]⁺ | 349.00 |

| [M-COOCH₂CH₃]⁺ | 321.01 |

| [C₇H₄IO]⁺ | 246.93 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Ethoxycarbonyl-4'-iodobenzophenone would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. Another strong band, typically around 1650-1670 cm⁻¹, would correspond to the C=O stretching of the benzophenone ketone. The spectrum would also show C-O stretching vibrations for the ester group in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for 4-Ethoxycarbonyl-4'-iodobenzophenone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| C=O Stretch (Ketone) | 1650-1670 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Ester) | 1200-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzophenone core of 4-Ethoxycarbonyl-4'-iodobenzophenone contains extensive conjugation, which would result in characteristic absorption bands in the UV-Vis spectrum.

Typically, benzophenones exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths (around 250-280 nm) and a weaker n → π* transition at longer wavelengths (around 330-360 nm). The exact positions and intensities of these bands (λmax) can be influenced by the substituents on the aromatic rings. The ethoxycarbonyl and iodo substituents would likely cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzophenone.

Table 5: Predicted UV-Vis Absorption Maxima for 4-Ethoxycarbonyl-4'-iodobenzophenone

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 260-290 |

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

Beyond the fundamental techniques, advanced spectroscopic methods can be employed for more detailed analysis. For instance, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals, especially for the complex aromatic regions, and to confirm the connectivity of the atoms within the molecule.

For purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector are invaluable. This method can separate the target compound from any impurities, starting materials, or side products. The purity can be quantified by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. Furthermore, hyphenated techniques like HPLC-MS can provide both separation and mass identification of any impurities present. Derivative spectrophotometry can also be a useful tool for resolving the spectra of the main compound and any closely related impurities that may not be fully separated by chromatography.

Applications in Specialized Chemical and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The structure of 4-Ethoxycarbonyl-4'-iodobenzophenone, featuring an ethoxycarbonyl group and an iodine atom on separate phenyl rings connected by a carbonyl bridge, provides two distinct points for chemical modification. This versatility allows it to serve as a scaffold for constructing more elaborate molecules.

In organic synthesis, organoiodine compounds are important intermediates due to the reactivity of the carbon-iodine bond. wikipedia.org The iodine atom in 4-Ethoxycarbonyl-4'-iodobenzophenone serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments to the iodinated phenyl ring. researchgate.net

Simultaneously, the ethoxycarbonyl group offers another site for transformation. It can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted into an amide. The central ketone can also be reduced to a secondary alcohol. This array of possible transformations makes the compound a valuable starting point for multi-step syntheses. For instance, it can be used in the synthesis of novel benzophenone (B1666685) derivatives designed for medicinal chemistry applications, where the benzophenone scaffold is a known pharmacophore in various biologically active compounds, including anti-inflammatory and anti-cancer agents. nih.govmdpi.comnih.govroyalsocietypublishing.org The synthesis of complex poly-aromatic systems or molecules with tailored electronic properties can be achieved by leveraging the dual reactivity of this precursor.

The following table illustrates the synthetic potential of 4-Ethoxycarbonyl-4'-iodobenzophenone's functional groups:

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group | Application Area |

|---|---|---|---|---|

| 4'-Iodo | Suzuki Coupling | Arylboronic acid | 4'-Aryl | Synthesis of bi-aryl compounds, liquid crystals |

| 4'-Iodo | Sonogashira Coupling | Terminal alkyne | 4'-Alkynyl | Creation of conjugated systems, molecular wires |

| 4'-Iodo | Buchwald-Hartwig | Amine | 4'-Amino | Pharmaceutical synthesis, dye manufacturing |

| 4-Ethoxycarbonyl | Hydrolysis | NaOH / H₃O⁺ | 4-Carboxylic acid | pH-sensitive molecules, linker attachment |

| 4-Ethoxycarbonyl | Reduction | LiAlH₄ | 4-Hydroxymethyl | Polyester synthesis, derivatization |

| 4-Ethoxycarbonyl | Amidation | Amine | 4-Carboxamide | Bio-conjugation, polymer modification |

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgpharmatutor.org Bifunctional building blocks are essential for this process, as they allow for systematic diversification. acs.orgresearchgate.net 4-Ethoxycarbonyl-4'-iodobenzophenone is an ideal scaffold for such applications.

In solid-phase organic synthesis, the ethoxycarbonyl group can be converted to a carboxylic acid and used as an anchor to attach the molecule to a polymer resin. nih.gov Once immobilized, the reactive iodo- group is exposed for a diversification reaction. By splitting the resin into multiple batches and reacting each with a different coupling partner (e.g., a unique boronic acid in a Suzuki reaction), a wide array of new compounds can be generated in parallel. nih.gov After this diversification step, the ester linkage to the resin can be cleaved, releasing the final products. This methodical approach allows for the efficient creation of large libraries of novel benzophenone derivatives for screening in drug discovery or materials science research. nih.gov

Utility in Materials Science and Polymer Chemistry

The benzophenone moiety is one of the most important and widely used chromophores in photochemistry. nih.gov This property is central to the application of 4-Ethoxycarbonyl-4'-iodobenzophenone in materials and polymer science, particularly in processes initiated by ultraviolet (UV) light.

Benzophenone and its derivatives are classic Type II photoinitiators. researchgate.netwikipedia.org When exposed to UV radiation of an appropriate wavelength (typically around 250 nm or 350 nm), the benzophenone core absorbs a photon and is promoted from its ground state to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing. nih.govmdpi.com This excited triplet state is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor molecule, such as a tertiary amine co-initiator or the monomer/polymer itself, to generate free radicals. researchgate.netwikipedia.org These newly formed radicals are the active species that initiate the chain-reaction polymerization of monomers and oligomers, such as acrylates, leading to the formation of a polymer. mdpi.com

The substituents on the benzophenone rings can modify its photochemical properties, including its absorption spectrum and initiation efficiency. tandfonline.comnih.gov The presence of the ethoxycarbonyl and iodo groups on 4-Ethoxycarbonyl-4'-iodobenzophenone can influence its solubility in different monomer systems and potentially its electronic properties, thereby tuning its performance as a photoinitiator. nih.gov

The same radical-generating mechanism used for photoinitiation can be applied to crosslink existing polymer chains. researchgate.net When 4-Ethoxycarbonyl-4'-iodobenzophenone is blended with a polymer and exposed to UV light, the excited benzophenone abstracts hydrogen atoms directly from the polymer backbones. nih.gov This creates macroradicals on adjacent polymer chains. The subsequent combination of these macroradicals forms covalent bonds, or crosslinks, between the chains. nih.govacs.org

This photocrosslinking process is critical for modifying material properties. It can convert a soluble, thermoplastic material into an insoluble, thermoset network, thereby enhancing its mechanical strength, thermal stability, and chemical resistance. nih.gov This functionality is exploited in applications such as curing industrial coatings, inks, and adhesives, as well as in the fabrication of hydrogels and biomaterials. researchgate.netsemanticscholar.org

The incorporation of 4-Ethoxycarbonyl-4'-iodobenzophenone into material formulations can lead to the development of advanced functional materials. idu.ac.id By participating in photopolymerization, it becomes covalently bound within the final polymer network, which can reduce the potential for migration—a critical factor in applications like food packaging and biomedical devices.

Furthermore, the specific chemical features of the molecule can impart unique properties to the resulting material. The presence of the heavy iodine atom can increase the refractive index of the polymer, a desirable trait for optical materials used in lenses or coatings. samaterials.com The rigid, aromatic structure of the benzophenone core can contribute to the thermal stability and mechanical robustness of the final material. These attributes make it a candidate for use in creating specialized materials for photolithography, dental composites, and high-performance coatings.

Development of Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzophenone derivatives are recognized for their role in the development of materials for organic light-emitting diodes (OLEDs) nih.govmdpi.com. The benzophenone framework can serve as an electron-deficient core, which, when combined with various donor units, can create molecules with intramolecular charge transfer states, a desirable characteristic for OLED emitters mdpi.com. The inherent twisted geometry of the benzophenone structure helps in reducing intermolecular interactions and self-quenching effects, which can be detrimental to the efficiency of OLED devices mdpi.com.

While direct research on 4-Ethoxycarbonyl-4'-iodobenzophenone in OLEDs is not extensively documented, its structural features suggest potential as a building block for larger, more complex molecules for this purpose. The benzophenone core provides a known platform for achieving efficient intersystem crossing, a key process in the development of thermally activated delayed fluorescent (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs nih.gov. The ethoxycarbonyl and iodo substituents can be used to tune the electronic properties and facilitate further chemical modifications to optimize the performance of the final OLED material.

Table 1: Potential Roles of Structural Moieties of 4-Ethoxycarbonyl-4'-iodobenzophenone in OLED Materials

| Structural Moiety | Potential Function in OLEDs |

| Benzophenone Core | Electron-deficient unit, promotes intersystem crossing, provides structural rigidity. |

| Ethoxycarbonyl Group | Electron-withdrawing group, can be used to tune HOMO/LUMO energy levels. |

| Iodo Group | Heavy atom effect can enhance spin-orbit coupling, serves as a reactive site for further synthesis (e.g., cross-coupling reactions). |

Hydrophobic Surface Modification for Separation Technologies

The application of benzophenone derivatives in modifying surfaces to achieve hydrophobicity is a growing area of interest, particularly for oil-water separation technologies. A method involving the photochemical-initiated grafting of benzophenone derivatives with hydrophobic groups onto surfaces like filter paper has been demonstrated researchgate.net. Upon UV irradiation, the benzophenone moiety can abstract hydrogen atoms from the substrate, leading to the covalent attachment of the hydrophobic molecule.

Although studies specifically utilizing 4-Ethoxycarbonyl-4'-iodobenzophenone for this purpose are not prominent, its benzophenone core provides the necessary photoreactive handle. The ethoxycarbonyl and iodo groups could be further functionalized with long-chain alkyl or fluorinated groups to impart superhydrophobicity to a variety of substrates. This approach offers a potentially mild and efficient way to create robust, low-surface-energy materials for applications such as self-cleaning surfaces and oil-spill cleanup.

Integration into Polymer Matrices and Composites

Benzophenone and its derivatives are widely used as photoinitiators for polymerization and cross-linking of polymer chains google.com. When exposed to UV light, benzophenone generates a triplet diradical that can abstract a hydrogen atom from a polymer backbone, creating a reactive site that can lead to cross-linking or grafting. This process is valuable for modifying the properties of polymers and creating composite materials with enhanced durability and chemical resistance.

4-Ethoxycarbonyl-4'-iodobenzophenone can be integrated into polymer matrices through several mechanisms. It can be physically blended with a polymer and then activated by UV light to induce cross-linking. Alternatively, the ethoxycarbonyl or iodo groups could be used to chemically incorporate the molecule into the polymer backbone or as a pendant group during polymerization. This would result in a polymer with built-in photoreactive capabilities, allowing for post-polymerization modification and curing. The use of benzophenone derivatives in coatings can improve performance, although high concentrations can lead to issues like cracking due to over-crosslinking google.com.

Research on Biological Interactions (Mechanistic and Molecular Level)

The photoreactive nature of the benzophenone group, coupled with the ability to introduce other functionalities, makes 4-Ethoxycarbonyl-4'-iodobenzophenone a potentially powerful tool for probing biological systems at the molecular level.

Exploration of Molecular Targets and Pathways

Identifying the molecular targets of bioactive compounds is a crucial step in drug discovery and understanding disease pathways. Recent research on various benzophenone derivatives has shown their potential to interact with a range of biological targets. For instance, network pharmacology and molecular docking analyses of certain benzophenone derivatives have identified potential target hub genes such as AKT1, CASP3, and ESR1, which are involved in various cancer pathways rsc.orgnih.gov.

While specific studies on the molecular targets of 4-Ethoxycarbonyl-4'-iodobenzophenone are limited, its structural similarity to other biologically active benzophenones suggests it could be a valuable scaffold for developing probes to explore these pathways. The iodo group, in particular, can be a site for radiolabeling, allowing for the tracking and identification of its binding partners within a complex biological system.

Enzyme Inhibition and Receptor Binding Studies (Molecular Mechanisms)

Benzophenone derivatives have been investigated for their ability to inhibit enzymes and bind to specific receptors. For example, certain halogenated benzophenone derivatives have been shown to act as potent antagonists for the histamine H3-receptor nih.gov. The substitution pattern on the benzophenone core is critical for high-affinity binding. Specifically, substitution at the meta'-position with halogen atoms like iodine led to compounds with high antagonist potency nih.gov.

This suggests that 4-Ethoxycarbonyl-4'-iodobenzophenone could be a starting point for designing specific inhibitors or ligands for various receptors. The ethoxycarbonyl group can influence the electronic distribution and steric interactions within a binding pocket, while the iodo group can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.

Table 2: Examples of Biological Activities of Benzophenone Derivatives

| Derivative Class | Biological Target/Activity | Reference |

| Halogenated Benzophenones | Histamine H3-receptor antagonists | nih.gov |

| Various Synthetic Benzophenones | Antitumour activity against various cell lines (HL-60, A-549, SMMC-7721, SW480) | rsc.orgnih.gov |

| Iodinated Benzamides | High-affinity sigma receptor ligands for imaging breast cancer | nih.gov |

Photo-Caging and Photolabeling Applications in Chemical Biology

The most well-established application of benzophenones in chemical biology is in photo-cross-linking and photolabeling nih.govnih.gov. Upon UV irradiation, the benzophenone group is excited to a triplet state which can abstract a hydrogen atom from a nearby molecule, forming a covalent bond. This property is exploited to "trap" and identify interacting proteins and other biomolecules. Genetically encoded benzophenone-containing amino acids have been used to map protein interactions in living cells nih.gov.

4-Ethoxycarbonyl-4'-iodobenzophenone is well-suited for such applications. The benzophenone core acts as the photoreactive group. The ethoxycarbonyl group could be modified to include a linker for attachment to a known ligand or biomolecule, creating a photoaffinity probe. The iodo group can serve multiple purposes: it can be a site for attaching other functionalities, including fluorescent tags or radiolabels, or it can participate in specific interactions within a biological target. The ability to initiate covalent cross-linking with UV light provides a powerful tool for studying transient or weak biological interactions that are difficult to capture by other means.

Future Research Directions and Unaddressed Challenges

Development of Novel and Green Synthetic Routes with Enhanced Efficiency

Future research should focus on developing and optimizing synthetic routes with a strong emphasis on the principles of green chemistry. This includes the exploration of:

Alternative Catalysts: Investigating solid acid catalysts or recyclable Lewis acids to replace traditional, often hazardous, catalysts like aluminum chloride.

Solvent Selection: Utilizing greener solvents, such as ionic liquids or solvent-free reaction conditions, to minimize environmental impact. nih.gov

Energy Efficiency: Exploring microwave-assisted or flow chemistry processes to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing waste.

A systematic study comparing different synthetic strategies would be invaluable for establishing an efficient and environmentally benign method for the production of 4-Ethoxycarbonyl-4'-iodobenzophenone.

In-depth Mechanistic Understanding of Complex Reactions and Pathways

The reaction mechanisms involving 4-Ethoxycarbonyl-4'-iodobenzophenone remain largely unexplored. A thorough mechanistic understanding is crucial for controlling reaction outcomes and designing new applications. Future research should aim to elucidate the mechanisms of its formation and its reactivity in subsequent chemical transformations.

Key areas for investigation include:

Kinetics and Thermodynamics: Studying the reaction kinetics of its synthesis to understand the rate-determining steps and the influence of various parameters.

Intermediate Characterization: Utilizing spectroscopic techniques and computational modeling to identify and characterize any reactive intermediates.

Theoretical Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally.

A detailed understanding of the underlying mechanisms will pave the way for more rational and efficient use of this compound in organic synthesis.

Exploration of New Application Domains in Advanced Materials and Chemical Biology

While the structural motifs within 4-Ethoxycarbonyl-4'-iodobenzophenone, namely the benzophenone (B1666685) core and the iodo- and ethoxycarbonyl- substituents, suggest potential applications, specific studies on this compound are lacking.

Future research should explore its utility in the following areas:

Advanced Materials:

Polymer Chemistry: The benzophenone moiety is a well-known photoinitiator. Research could investigate the potential of 4-Ethoxycarbonyl-4'-iodobenzophenone as a monomer or cross-linking agent in the synthesis of novel polymers with specific photophysical or mechanical properties.

Organic Electronics: The conjugated system of the benzophenone core could be exploited in the design of new organic materials for applications in light-emitting diodes (OLEDs) or other electronic devices.

Chemical Biology:

Chemical Probes: The iodo-substituent allows for the introduction of a radiolabel (e.g., ¹²⁵I), making it a potential candidate for the development of radiolabeled probes for imaging or binding assays. nih.gov The benzophenone group can also act as a photo-cross-linker to study molecular interactions.

Medicinal Chemistry: The benzophenone scaffold is present in many biologically active molecules. The specific combination of substituents in 4-Ethoxycarbonyl-4'-iodobenzophenone may impart unique biological activities that warrant investigation.

Addressing Data Gaps for Comprehensive Understanding

A significant challenge in working with 4-Ethoxycarbonyl-4'-iodobenzophenone is the scarcity of fundamental experimental and computational data. Addressing these data gaps is a prerequisite for any meaningful application-oriented research.

Further Experimental and Computational Studies on Electronic Effects and Substituent Interactions

The interplay of the electron-withdrawing iodo group and the ethoxycarbonyl group on the electronic properties of the benzophenone core is not documented.

Future studies should include:

Spectroscopic Analysis: Detailed analysis using UV-Vis, fluorescence, NMR, and IR spectroscopy to understand its photophysical properties and electronic structure.

Computational Chemistry: Quantum chemical calculations to determine properties such as the HOMO-LUMO energy gap, dipole moment, and electrostatic potential, which are crucial for predicting its reactivity and suitability for various applications. researchgate.net

Substituent Effect Studies: A systematic investigation of how the combined electronic effects of the substituents influence the reactivity of the carbonyl group and the aromatic rings. mdpi.com

Investigation of Thermal Behavior and Stability for Expanded Applications

Information regarding the thermal properties of 4-Ethoxycarbonyl-4'-iodobenzophenone is limited to predicted values. chemicalbook.com Experimental determination of its thermal behavior is essential for its practical use, especially in materials science applications where processing often occurs at elevated temperatures.

Future research should involve:

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed to determine its decomposition temperature, melting point, and glass transition temperature.

Stability Studies: Investigating its stability under various conditions (e.g., heat, light, different chemical environments) to establish its shelf-life and processing limitations.

By systematically addressing these research directions and filling the existing data gaps, the scientific community can build a comprehensive understanding of 4-Ethoxycarbonyl-4'-iodobenzophenone, enabling its potential to be fully realized in various fields of chemistry and materials science.

Q & A

Q. How is this compound employed as a precursor in medicinal chemistry, particularly for iodinated bioactive molecules?

- Methodological Answer : The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies. The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid for conjugation with amines, enabling prodrug synthesis. Case studies include its use in developing kinase inhibitors and PET imaging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.